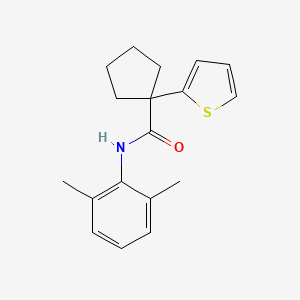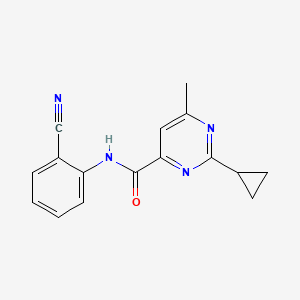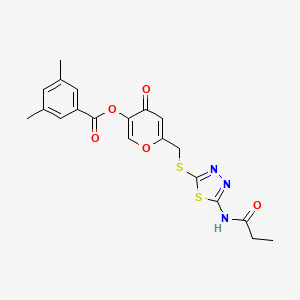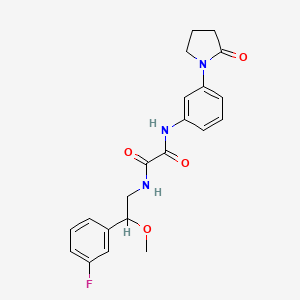![molecular formula C8H11Cl3N2O4S2 B2558853 2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride CAS No. 2361643-69-6](/img/structure/B2558853.png)
2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not available from the current data.科学的研究の応用
Anticancer Activity
The thiazole derivative EN300-7432710 has been identified as having potential anticancer properties. Thiazoles, which are a core structure in this compound, have been synthesized and shown to exhibit cytotoxic activity on various human tumor cell lines . This suggests that EN300-7432710 could be explored for its efficacy in targeting cancer cells, possibly leading to the development of new chemotherapeutic agents.
Antimicrobial Activity
EN300-7432710, due to its thiazole component, may also serve as an antimicrobial agent. Thiazole derivatives have been reported to possess significant antibacterial activity, which could be harnessed in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Activity
The compound’s potential anti-inflammatory effects stem from the biological activities associated with thiazole derivatives. These compounds have been studied for their ability to reduce inflammation, making EN300-7432710 a candidate for research in treating inflammatory diseases .
Antioxidant Properties
EN300-7432710 could be investigated for its antioxidant capabilities. Thiazoles are known to act as antioxidants, which are crucial in protecting cells from oxidative stress and could be beneficial in preventing or treating diseases related to oxidative damage .
Neuroprotective Effects
Given the role of thiazoles in the synthesis of neurotransmitters and their involvement in the nervous system’s functioning, EN300-7432710 may have neuroprotective applications. It could potentially be used in the treatment of neurodegenerative diseases or to mitigate neurological damage .
Antihypertensive Uses
Thiazole derivatives have shown antihypertensive activity, suggesting that EN300-7432710 could be explored for its potential use in managing high blood pressure and related cardiovascular conditions .
Antischizophrenia Potential
Research has indicated that thiazole derivatives may have antischizophrenia activity. This opens up the possibility for EN300-7432710 to be studied as a treatment option for schizophrenia and other related psychiatric disorders .
Antiviral Applications
The antiviral properties of thiazole derivatives, including potential anti-HIV activity, make EN300-7432710 a compound of interest for the development of new antiviral drugs. Its efficacy against various viral infections could be a significant area of research .
Safety And Hazards
特性
IUPAC Name |
2-amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDKERDBRDGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine](/img/structure/B2558772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)



![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

